molecular formula C15H19ClNaO4 B607383 (R)-(+)-Etomoxir sodium salt CAS No. 828934-41-4

(R)-(+)-Etomoxir sodium salt

Cat. No.: B607383
CAS No.: 828934-41-4
M. Wt: 321.75 g/mol
InChI Key: ZUMIFLJZQDMWAU-XFULWGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-Etomoxir sodium salt involves the reaction of ®-(+)-2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, followed by purification steps to obtain the sodium salt form .

Industrial Production Methods

Industrial production of ®-(+)-Etomoxir sodium salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to confirm its purity .

Chemical Reactions Analysis

Types of Reactions

®-(+)-Etomoxir sodium salt primarily undergoes nucleophilic substitution reactions due to the presence of the oxirane ring. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can lead to the formation of carboxylic acids .

Scientific Research Applications

®-(+)-Etomoxir sodium salt has a wide range of applications in scientific research:

Mechanism of Action

®-(+)-Etomoxir sodium salt exerts its effects by irreversibly inhibiting carnitine palmitoyltransferase I (CPT1). This inhibition prevents the formation of acyl carnitines, a crucial step for the transport of fatty acyl chains into the mitochondria. Consequently, this inhibition disrupts β-oxidation, leading to altered energy metabolism . Additionally, ®-(+)-Etomoxir sodium salt has been identified as a direct agonist of peroxisome proliferator-activated receptor alpha (PPARα), further influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(+)-Etomoxir sodium salt is unique due to its high specificity and irreversible inhibition of CPT1. This specificity makes it a valuable tool in metabolic research and therapeutic applications, distinguishing it from other CPT1 inhibitors .

Properties

CAS No.

828934-41-4

Molecular Formula

C15H19ClNaO4

Molecular Weight

321.75 g/mol

IUPAC Name

sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

InChI

InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/t15-;/m1./s1

InChI Key

ZUMIFLJZQDMWAU-XFULWGLBSA-N

Isomeric SMILES

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na]

SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+]

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O.[Na]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Etomoxir sodium;  B 807-54;  B807-54;  B-807-54;  B 80754;  B80754;  B-80754; 

Origin of Product

United States

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